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molecular formula C15H23N3O B4239007 N,N-diethyl-4-phenylpiperazine-1-carboxamide

N,N-diethyl-4-phenylpiperazine-1-carboxamide

Cat. No. B4239007
M. Wt: 261.36 g/mol
InChI Key: KUWGMZBAODFZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446133

Procedure details

In 70 ml of chloroform was dissolved 12.0 g (0.074 mole) of 1-phenylpiperazine at room temperature, and a solution of 10.9 g (0.08 mole) of diethylcarbamoyl chloride in 30 ml of chloroform was dropped to the above solution over a period of 30 minutes. Then, the mixture was stirred at 40° C. for 5 hours and then cooled. The precipitated white crystal was removed, and the filtrate was concentrated under reduced pressure and 50 ml of a 25% aqueous solution of sodium hydroxide was added. The mixture was extracted 2 times with 50 ml of benzene and dried with anhydrous sodium sulfate. The solvent was removed by distillation to obtain crude 1-phenyl-4-diethylcarbamoylpiperazine as the residue. By distillation under reduced pressure, 5.7 g of a purified product having a boiling point of 180.5° C. at 2.3 mm Hg was obtained. The yield was 29.5%. The elementary analysis values are as follows.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:13]([N:15]([CH2:19][CH3:20])[C:16](Cl)=[O:17])[CH3:14]>C(Cl)(Cl)Cl>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([C:16](=[O:17])[N:15]([CH2:19][CH3:20])[CH2:13][CH3:14])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at 40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated white crystal was removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure and 50 ml of a 25% aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 2 times with 50 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)C(N(CC)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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